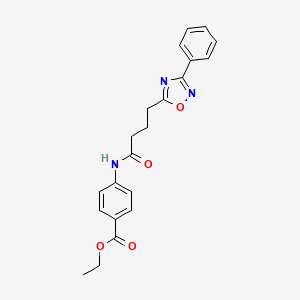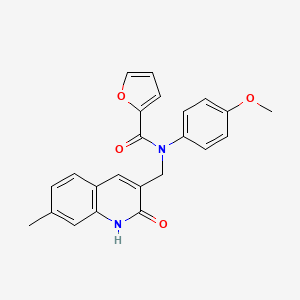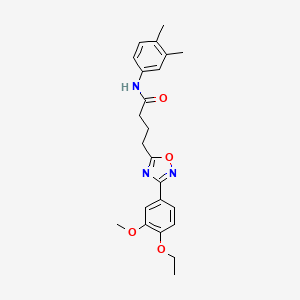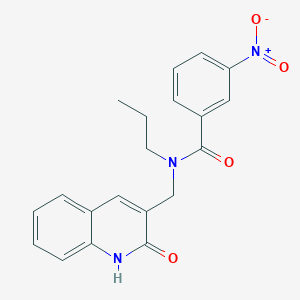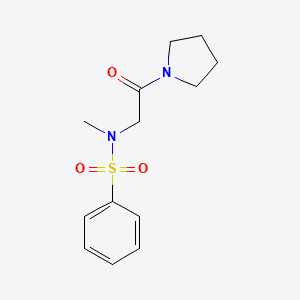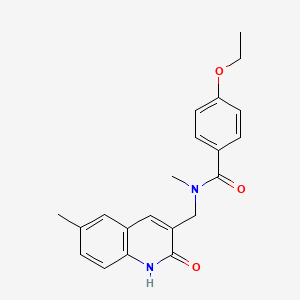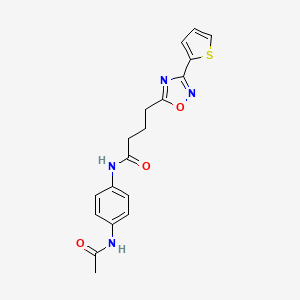
N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as AOTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AOTB is a synthetic compound that belongs to the class of oxadiazole derivatives. It has a molecular formula of C19H20N4O2S and a molecular weight of 380.46 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not well understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of specific enzymes or the modulation of signaling pathways.
Biochemical and Physiological Effects
Studies have shown that N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. The compound is also readily available and relatively inexpensive.
However, N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has some limitations for use in lab experiments. The compound has low solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, the compound has limited stability in acidic and basic conditions, which can affect its biological activity.
Direcciones Futuras
There are several potential future directions for research on N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. These include:
1. Investigating the mechanism of action of N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in more detail to better understand its biological activities.
2. Developing new synthetic methods for N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide to improve its yield and purity.
3. Studying the potential of N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide as a drug delivery system for the treatment of neurological disorders.
4. Investigating the potential of N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide as a fluorescent probe for the detection of other metal ions.
5. Exploring the use of N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide as a corrosion inhibitor for other metal surfaces.
In conclusion, N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. The compound exhibits anti-inflammatory, antitumor, and antibacterial activities and has been studied for its potential as a drug delivery system. Further research is needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide and to explore its potential applications in other areas.
Métodos De Síntesis
The synthesis of N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-acetamidophenylhydrazine with ethyl 2-bromo-3-phenylpropionate to form 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(4-acetamidophenyl)butanamide. The final product, N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, is obtained by reacting the intermediate compound with thiophene-2-carboxylic acid in the presence of a catalyst.
Aplicaciones Científicas De Investigación
N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit anti-inflammatory, antitumor, and antibacterial activities. The compound has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
In material science, N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been investigated for its use as a fluorescent probe in the detection of metal ions. The compound has also been studied for its potential as a corrosion inhibitor in metal surfaces.
In analytical chemistry, N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a reagent for the determination of trace amounts of copper ions in water samples.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12(23)19-13-7-9-14(10-8-13)20-16(24)5-2-6-17-21-18(22-25-17)15-4-3-11-26-15/h3-4,7-11H,2,5-6H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKPRQWSSBHJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



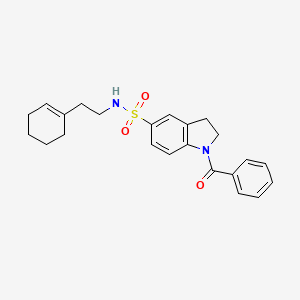
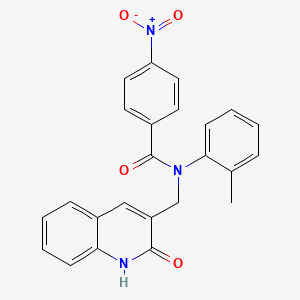
![N-(2-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718977.png)

